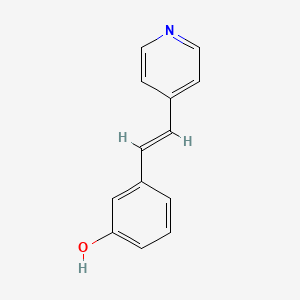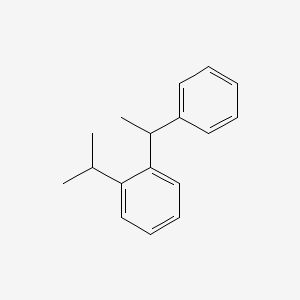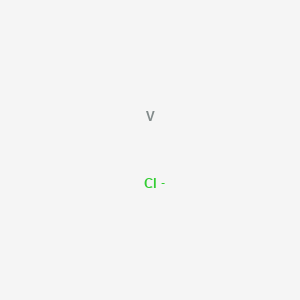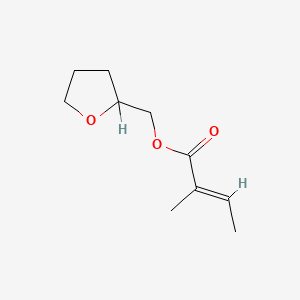
L-Arginine mono((R)-thiazolidine-4-carboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine mono(®-thiazolidine-4-carboxylate) is a compound that combines L-Arginine, a semi-essential amino acid, with ®-thiazolidine-4-carboxylate, a derivative of thiazolidine L-Arginine is known for its role in protein synthesis and as a precursor for nitric oxide, which is crucial for various physiological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine mono(®-thiazolidine-4-carboxylate) typically involves the reaction of L-Arginine with ®-thiazolidine-4-carboxylic acid. The reaction is carried out in an aqueous medium, often under acidic or basic conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the compound.
Industrial Production Methods
Industrial production of L-Arginine mono(®-thiazolidine-4-carboxylate) may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce L-Arginine. The ®-thiazolidine-4-carboxylate can be synthesized separately and then combined with L-Arginine through chemical synthesis. The final product is purified and tested for quality before being used in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine mono(®-thiazolidine-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
L-Arginine mono(®-thiazolidine-4-carboxylate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular metabolism and as a precursor for nitric oxide.
Medicine: Investigated for its potential therapeutic effects, including wound healing, immune modulation, and cardiovascular health.
Industry: Utilized in the production of pharmaceuticals, dietary supplements, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of L-Arginine mono(®-thiazolidine-4-carboxylate) involves its metabolism into L-Arginine and ®-thiazolidine-4-carboxylate. L-Arginine is converted into nitric oxide, which acts as a vasodilator, improving blood flow and cardiovascular health. The ®-thiazolidine-4-carboxylate component may have additional biological effects, such as antioxidant properties and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: A semi-essential amino acid with similar nitric oxide-producing properties.
Thiazolidine-4-carboxylate: A derivative of thiazolidine with potential antioxidant effects.
L-Citrulline: Another amino acid involved in the nitric oxide cycle, often used in combination with L-Arginine.
Uniqueness
L-Arginine mono(®-thiazolidine-4-carboxylate) is unique due to its combined properties of L-Arginine and ®-thiazolidine-4-carboxylate. This combination enhances its potential therapeutic effects and broadens its applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
97358-56-0 |
|---|---|
Molekularformel |
C10H21N5O4S |
Molekulargewicht |
307.37 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C4H7NO2S/c7-4(5(11)12)2-1-3-10-6(8)9;6-4(7)3-1-8-2-5-3/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3,5H,1-2H2,(H,6,7)/t4-;3-/m00/s1 |
InChI-Schlüssel |
JEOQACOXAOEPLX-WOYAITHZSA-N |
Isomerische SMILES |
C1[C@H](NCS1)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Kanonische SMILES |
C1C(NCS1)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
